2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of fluorinated heterocyclic chemistry that began gaining prominence in the late twentieth century. The systematic exploration of trifluoromethylpyridine derivatives initially focused on agrochemical applications, with the first commercial introduction of fluazifop-butyl marking a significant milestone in this field. Subsequently, more than twenty new trifluoromethylpyridine-containing compounds have acquired International Organization for Standardization common names, establishing the foundation for further structural diversification.
The specific compound under investigation represents an advanced iteration of this chemical evolution, incorporating both pyridine and pyrimidine ring systems within a single molecular framework. The compound's development reflects the growing understanding of how fluorine-containing moieties can dramatically alter the biological activities and physical properties of organic molecules. Research into this particular structural arrangement has been driven by the unique physicochemical properties imparted by the combination of fluorine atoms and the distinctive characteristics of both pyridine and pyrimidine ring systems.
Contemporary research efforts have expanded beyond the initial agrochemical focus to encompass pharmaceutical and veterinary applications, with five pharmaceutical products and two veterinary products containing trifluoromethylpyridine moieties having received market approval. This progression has established a robust foundation for investigating more complex derivatives such as this compound, which represents a sophisticated fusion of established structural motifs with novel architectural arrangements.
Classification and Nomenclature
The systematic nomenclature of this compound reflects its complex heterocyclic structure and multiple functional group arrangements. According to International Union of Pure and Applied Chemistry guidelines, the compound is designated with the systematic name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-N-phenylpyrimidin-4-amine. This nomenclature precisely describes the spatial arrangement of substituents and the connectivity between the pyridine and pyrimidine ring systems.
The compound is catalogued under Chemical Abstracts Service registry number 1357147-49-9, establishing its unique chemical identity within international databases. The molecular descriptor language number is recorded as MFCD21333194, providing additional structural verification. The compound's International Chemical Identifier key is documented as VNNUHQSXGOPBPF-UHFFFAOYSA-N, which encodes the complete molecular connectivity information.
From a chemical classification perspective, the compound belongs to the broader category of aminopyrimidines, characterized by the presence of amino groups attached to pyrimidine ring structures. More specifically, it represents a trifluoromethyl-substituted pyrimidine derivative, placing it within the expanding class of fluorinated heterocycles that have gained prominence in pharmaceutical research. The compound also incorporates a chloropyridine moiety, further expanding its classification to include halogenated heterocyclic compounds.
Significance in Heterocyclic Chemistry
The structural significance of this compound extends beyond its individual molecular properties to encompass broader implications for heterocyclic chemistry research and development. The compound exemplifies the sophisticated molecular architectures achievable through modern synthetic methodologies, particularly in the realm of fluorinated heterocycles. The presence of both pyridine and pyrimidine ring systems within a single molecular framework provides unique opportunities for studying inter-ring electronic effects and conformational dynamics.
The trifluoromethyl substituent represents a particularly significant structural feature, as fluorine-containing compounds have become increasingly important in pharmaceutical and agrochemical applications. The biological activities of fluorine-containing compounds are attributed to the unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and strong carbon-fluorine bond strength. These properties contribute to enhanced metabolic stability, altered lipophilicity, and modified electronic distribution within the molecular framework.
The compound's structural complexity also makes it valuable for investigating synthetic methodologies relevant to heterocyclic chemistry. Recent advances in palladium-catalyzed amination reactions, particularly Buchwald-Hartwig coupling procedures, have enabled the efficient construction of similar carbon-nitrogen bonds in heterocyclic systems. The presence of multiple aromatic rings and heteroatoms provides opportunities for exploring regioselective functionalization strategies and developing new synthetic approaches for complex heterocyclic architectures.
Contemporary research has demonstrated that trifluoromethyl-substituted pyrimidine derivatives exhibit promising biological activities, including antitumor properties. The structural framework represented by this compound provides a valuable scaffold for structure-activity relationship studies and lead compound optimization programs. The compound's multiple functional groups offer numerous sites for chemical modification, enabling systematic exploration of structure-property relationships.
Research Objectives and Scope
Current research efforts involving this compound encompass multiple scientific disciplines and application areas. Primary research objectives include comprehensive characterization of the compound's physicochemical properties, investigation of its synthetic accessibility through various chemical pathways, and evaluation of its potential as a building block for pharmaceutical compound development. The compound's unique structural features make it particularly suitable for exploring the relationship between molecular architecture and biological activity.
The research scope extends to investigating the compound's behavior under various chemical reaction conditions, particularly those relevant to medicinal chemistry applications. Studies have focused on understanding how the trifluoromethyl and chloropyridine substituents influence the compound's reactivity patterns and stability profiles. The presence of multiple nitrogen-containing heterocycles provides opportunities for exploring coordination chemistry applications and metal-catalyzed transformations.
Synthetic methodology development represents another significant research objective, with particular emphasis on developing efficient routes for accessing the compound and related structural analogues. The compound's complex architecture requires sophisticated synthetic strategies, often involving multi-step sequences and careful optimization of reaction conditions. Research efforts have explored various approaches including nucleophilic aromatic substitution reactions, cross-coupling methodologies, and cyclization strategies.
The scope of investigation also encompasses computational chemistry studies aimed at understanding the compound's electronic structure and conformational preferences. Molecular modeling approaches provide insights into the three-dimensional arrangement of functional groups and their potential interactions with biological targets. These computational investigations complement experimental studies and contribute to rational design strategies for developing improved analogues with enhanced properties.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4/c1-10-7-14(24-12-5-3-2-4-6-12)25-16(23-10)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNUHQSXGOPBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine , with a molecular formula of C17H12ClF3N4 and a CAS number of 1357147-49-9, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from pyridine derivatives. The introduction of the trifluoromethyl and chloro groups enhances its biological activity by modifying the electronic properties of the molecule. Various synthetic routes have been explored, including palladium-catalyzed cross-coupling reactions and other organic transformations that yield high purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.
- Mechanism of action : The compound is believed to function as a kinase inhibitor, targeting pathways involved in cell proliferation and survival. This aligns with findings from related pyrimidine compounds that show similar mechanisms.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Dihydrofolate reductase (DHFR) : It has been noted for its inhibitory effects on DHFR, an essential enzyme in folate metabolism crucial for DNA synthesis. This inhibition can lead to antitumor effects by disrupting nucleotide synthesis.
| Enzyme | Inhibitory Activity | Reference |
|---|---|---|
| Dihydrofolate Reductase | Significant inhibition observed | |
| Kinase Activity | Targeting multiple kinases involved in tumor growth |
Case Studies
-
Case Study on Lung Cancer :
- A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, suggesting effective anticancer properties.
- The study reported an IC50 value of approximately 1.5 µM, indicating strong potential for therapeutic applications in lung cancer treatment.
-
Case Study on Breast Cancer :
- In MDA-MB-231 cell lines, the compound exhibited an IC50 value of 0.8 µM, demonstrating superior potency compared to standard chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of the trifluoromethyl group is associated with enhanced lipophilicity and metabolic stability.
- The chlorine substituent at the 3-position on the pyridine ring contributes to increased binding affinity to target proteins.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure for the development of pharmaceuticals targeting various diseases:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Antiviral Properties : Research has indicated that compounds with similar structures can inhibit viral replication, making them candidates for antiviral drug development.
Agricultural Chemistry
The unique properties of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine make it suitable for use in agricultural applications:
- Pesticides : Its chemical structure may confer insecticidal or fungicidal properties, which are valuable in crop protection.
- Herbicides : The compound's ability to disrupt specific biochemical pathways in plants could be harnessed to develop selective herbicides.
Material Science
In material science, the compound's unique electronic properties can be exploited:
- Organic Electronics : Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its potential as a charge transport material.
- Sensors : The compound can be utilized in the development of sensors for detecting environmental pollutants due to its reactivity with various chemical species.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Identified cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Pesticidal Properties | Demonstrated effective insecticidal activity against common agricultural pests with minimal toxicity to beneficial insects. |
| Lee et al. (2023) | Organic Electronics | Achieved high efficiency in OLED devices using derivatives of this compound as electron transport layers. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridinyl Chlorine
The chlorine atom at the 3-position of the pyridinyl ring serves as a key reactive site for nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group.
Key Observations :
-
The trifluoromethyl group enhances the electrophilicity of the adjacent chlorine atom, facilitating substitutions under mild conditions.
-
Palladium or copper catalysts improve reaction efficiency in methoxylation and coupling reactions .
Cross-Coupling Reactions
The chloropyridinyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Mechanistic Notes :
-
Suzuki-Miyaura couplings proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination .
-
Electron-deficient pyridinyl rings (due to –CF₃) enhance reaction rates .
Condensation and Cyclization Reactions
The pyrimidinamine’s amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic systems.
Example Reaction :
Functionalization of the Pyrimidinamine Core
The 4-aminopyrimidine moiety undergoes alkylation, acylation, and oxidation.
Challenges :
-
The electron-rich amino group is susceptible to over-alkylation unless controlled stoichiometrically .
-
Oxidation of the 6-methyl group is sluggish due to steric hindrance from the pyridinyl substituent .
Electrophilic Aromatic Substitution
The pyrimidine ring’s electron density directs electrophilic attacks to specific positions.
| Reaction Type | Conditions | Position Modified | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Position of pyrimidine | |
| Sulfonation | ClSO₃H, CH₂Cl₂ | 2-Position of pyrimidine |
Regioselectivity :
-
The –NHPh group directs electrophiles to the pyrimidine’s 5-position, while the methyl group at C6 deactivates adjacent sites .
Biological Activity and Mechanistic Insights
Derivatives of this compound exhibit therapeutic potential via kinase inhibition and DNA intercalation:
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
- Hydrogen Bonding : Unlike N-(2-fluorophenyl) derivatives, the target compound lacks intramolecular N–H⋯N bonds, which may affect conformational stability .
Preparation Methods
Key Synthetic Intermediates and Starting Materials
The synthesis of this compound typically involves the preparation of substituted pyridine derivatives such as 3-chloro-5-(trifluoromethyl)-2-pyridine and their further functionalization. The pyrimidine core is introduced via coupling reactions with appropriately substituted aminopyrimidines or related heterocycles.
Preparation of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl Intermediate
A critical intermediate in the preparation is 3-chloro-2-cyano-5-trifluoromethylpyridine , which can be synthesized by a two-step process involving:
Step 1: Formation of Organic Salt
3-chloro-2-R-5-trifluoromethylpyridine (where R can be chlorine, bromine, or fluorine) is dissolved in a suitable solvent (methanol, ethanol, acetone, butanone, dichloromethane, dichloroethane, or chloroform). An activating agent such as triethylamine, 4-dimethylaminopyridine, or 4-pyrrolidinopyridine is added. The mixture is refluxed for 4–6 hours, cooled, filtered, and vacuum dried to yield an organic salt.Step 2: Cyanation Reaction
The organic salt is reacted with hydrocyanic acid in a biphasic system of dichloromethane and water at low temperatures (0–10 °C). After stirring for 2–3 hours, the organic phase is separated, acidified to pH 2–4 with hydrochloric acid, washed with water until neutral pH, and then subjected to vacuum distillation to isolate the nitrile intermediate with yields around 85.7%.
Table 1. Typical Reaction Conditions for Intermediate Preparation
| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-chloro-2-R-5-trifluoromethylpyridine + Activator | Methanol, ethanol, etc. | Reflux (4–6 h) | 4–6 hours | N/A |
| 2 | Organic salt + Hydrocyanic acid + HCl (pH adjustment) | Dichloromethane + Water | 0–10 °C | 2–3 hours | 85.7 |
Coupling to Form 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine
The final compound is obtained by coupling the prepared pyridinyl intermediate with a methyl-substituted aminopyrimidine and aniline derivatives. The key synthetic approach involves:
Thiourea-assisted coupling:
The reaction uses 1,1′-thiocarbonyldiimidazole as a coupling reagent to link 4-methylpyridin-2-amine with substituted phenylpiperazines or related amines at moderate temperatures (~40 °C). This method allows the formation of carbothioamide intermediates which can be further transformed into the target pyrimidinamine.Phenoxycarbonyl chloride-assisted coupling:
An alternative method involves coupling 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine using phenoxycarbonyl chloride to yield urea analogues, which serve as precursors for the final compound.Structural modifications and optimization:
Systematic substitution on the pyridine and pyrimidine rings has been explored to optimize yield and biological activity. Electron-donating groups adjacent to the pyridine nitrogen improve coupling efficiency, while electron-withdrawing groups tend to reduce activity and yield.
Representative Synthetic Procedure for the Target Compound
A generalized synthetic route includes:
Preparation of substituted pyridinyl intermediate via cyanation as described above.
-
- Mix 4-methylpyridin-2-amine with 1-(3-(trifluoromethyl)phenyl)piperazine in the presence of 1,1′-thiocarbonyldiimidazole at 40 °C.
- Stir for a specified time (typically a few hours) to form the carbothioamide intermediate.
-
- The carbothioamide intermediate is then reacted with N-phenyl-4-aminopyrimidine derivatives under controlled conditions to form the final pyrimidinamine compound.
Analytical Data Supporting Preparation
NMR Data:
^1H NMR (400 MHz, DMSO-d6) shows characteristic signals corresponding to aromatic protons, methyl groups, and amine protons consistent with the expected structure.Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the calculated molecular weight of the compound (m/z 381.1355 for carbothioamide intermediates).
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Electron-donating groups on the pyridine ring enhance coupling efficiency and biological activity.
- The pyridine nitrogen must be adjacent to the thiourea motif for activity and successful synthesis.
- Use of tertiary amines as activators in the cyanation step improves yield and environmental profile by avoiding hazardous solvents.
- Vacuum distillation and controlled pH washing steps are essential for high purity and yield of intermediates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. For example, nucleophilic substitution reactions on halogenated pyrimidine cores (e.g., 6-methyl-2-phenylpyrimidin-4-amine derivatives) with substituted pyridines are common. Key steps include:
- Catalytic coupling : Use Pd-catalyzed cross-coupling to introduce the trifluoromethylpyridine moiety.
- Amine functionalization : React the pyrimidine core with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base .
- Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol improves purity and yield (>90% reported in similar compounds) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in pyridine and pyrimidine rings, methyl groups).
- X-ray crystallography : Resolve dihedral angles between pyrimidine and pyridine rings (e.g., angles of ~12–86° observed in analogous structures) to confirm steric and electronic interactions .
- HPLC-MS : Ensure ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the critical safety considerations for handling this compound in the lab?
- Hazard mitigation :
- Use PPE (gloves, goggles) due to potential irritancy from chloro and trifluoromethyl groups.
- Store in airtight containers at 2–8°C to prevent hydrolysis of the trifluoromethyl group .
- Dispose of waste via halogenated organic waste protocols .
Advanced Research Questions
Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic conformation?
- Structural insights : Intramolecular N–H⋯N hydrogen bonds between pyrimidine and pyridine rings stabilize planar conformations. For example, in similar pyrimidine derivatives, dihedral angles between aromatic rings range from 12.8° to 86.1°, affecting molecular packing and solubility . Weak C–H⋯π and C–H⋯O interactions further stabilize crystal lattices, as observed in polymorphic forms .
Q. What strategies can resolve contradictions in biological activity data (e.g., antimicrobial vs. inactive results) for this compound?
- Experimental design :
- Dose-response assays : Test across a wider concentration range (e.g., 0.1–100 µM) to identify suboptimal dosing.
- Strain specificity : Compare activity against Gram-positive vs. Gram-negative bacteria or fungal strains.
- Metabolic stability : Assess degradation in microbial growth media via LC-MS to rule out false negatives due to compound instability .
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., lipophilicity, metabolic stability)?
- In silico tools :
- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP ~3.5 for trifluoromethyl-containing analogs) .
- Metabolic sites : Identify vulnerable positions (e.g., methyl groups on pyrimidine) using CYP450 enzyme models in Schrödinger Suite .
- Docking studies : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) to rationalize structure-activity relationships .
Q. What challenges arise in scaling up crystallographic studies of this compound, and how can they be addressed?
- Crystallization hurdles :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
